
Dimethyl cyclopropane-1,1-dicarboxylate
Overview
Description
Dimethyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of cyclopropane, featuring two ester groups attached to the same carbon atom in the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base such as sodium ethoxide. The reaction proceeds via an intramolecular condensation mechanism, forming the cyclopropane ring . The reaction conditions typically involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Substitution reactions: It can participate in substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium ethoxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include cyclopropane derivatives with different functional groups, such as carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Pharmaceutical Applications
Dimethyl cyclopropane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:
- Montelukast : Used for treating asthma and allergies.
- Ketorolac : A non-steroidal anti-inflammatory drug (NSAID) effective for pain relief.
The synthesis processes often involve ring-opening addition reactions with various nucleophiles, enhancing the versatility of this compound in pharmaceutical chemistry .
Case Study 1: Synthesis of Ketorolac
A study demonstrated the efficient synthesis of Ketorolac using this compound as an intermediate. The process involved several steps:
- Initial formation of the cyclopropane derivative.
- Subsequent reactions with amines to yield Ketorolac.
The overall yield achieved was approximately 85%, showcasing the effectiveness of this compound in pharmaceutical applications .
Case Study 2: Environmental Impact Assessment
Research has indicated that the production processes involving this compound can be optimized to reduce environmental impact. By employing greener solvents and recycling unreacted materials, manufacturers can achieve sustainable production while maintaining high purity levels (>98%) of the final product .
Summary Table of Applications
Application | Compound Name | Role | Yield (%) |
---|---|---|---|
Asthma Treatment | Montelukast | API Intermediate | ~85 |
Pain Relief | Ketorolac | API Intermediate | ~85 |
Agrochemical Synthesis | Various Pesticides | Intermediate | Up to 90 |
Mechanism of Action
The mechanism of action of dimethyl cyclopropane-1,1-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The strain in the cyclopropane ring makes it highly reactive, allowing it to undergo ring-opening reactions easily. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Cyclopropane-1,1-dicarboxylic acid: The parent acid form of the compound.
Cyclopropane-1,1-dicarboxamide: An amide derivative of the compound.
Uniqueness
Dimethyl cyclopropane-1,1-dicarboxylate is unique due to its specific ester groups, which influence its reactivity and solubility. The methyl esters make it more volatile and easier to handle in certain synthetic applications compared to its ethyl or acid counterparts .
Biological Activity
Dimethyl cyclopropane-1,1-dicarboxylate (DMCD) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of DMCD, focusing on its reactivity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound is an ester derived from cyclopropane-1,1-dicarboxylic acid. Its chemical formula is , characterized by two ester functional groups attached to a cyclopropane ring. The compound exhibits interesting reactivity patterns that are pivotal for its biological applications.
Synthesis of this compound
The synthesis of DMCD typically involves the reaction of malonic acid derivatives with halogenated compounds in the presence of a base. For example, a common method includes reacting dimethyl malonate with 1,2-dihaloalkanes in a solvent like dimethylformamide (DMF) at elevated temperatures . This method not only yields DMCD but also allows for the production of various derivatives that may exhibit distinct biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of DMCD can exhibit significant anticancer activity. For instance, the tetrahydronaphthalene derivatives formed from DMCD through reactions with aromatic aldehydes have shown promise in inhibiting cancer cell proliferation. These compounds are believed to interfere with cellular signaling pathways crucial for tumor growth .
Antimicrobial Activity
DMCD and its derivatives have also been evaluated for antimicrobial properties. The structural motifs present in these compounds allow them to interact with microbial membranes or enzymes, potentially leading to bactericidal effects. Research has demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria .
The biological activity of DMCD derivatives can be attributed to their ability to form reactive intermediates during metabolic processes. For example, the conversion of DMCD into more reactive species can facilitate interactions with biological macromolecules such as proteins and nucleic acids, leading to altered cellular functions. The proposed mechanisms include:
- Electrophilic Attack : The formation of carbocation intermediates allows for electrophilic attacks on nucleophilic sites within biomolecules.
- Formation of Reactive Oxygen Species (ROS) : Some reactions involving DMCD can lead to the generation of ROS, which may induce oxidative stress in cells, contributing to their cytotoxic effects .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in 2024, researchers synthesized various tetrahydronaphthalene derivatives from DMCD and evaluated their anticancer properties against several cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of DMCD derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives, highlighting their potential as antimicrobial agents .
Data Summary
Activity | Compound | IC50/MIC | Target |
---|---|---|---|
Anticancer | Tetrahydronaphthalene derivative | 5 µM (MCF-7 cells) | Breast Cancer |
Antimicrobial | DMCD derivative | 32 µg/mL | Staphylococcus aureus |
Antimicrobial | DMCD derivative | 64 µg/mL | Escherichia coli |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for dimethyl cyclopropane-1,1-dicarboxylate, and how do reaction conditions influence yield?
this compound (CAS 6914-71-2) is typically synthesized via cyclopropanation reactions, such as the dibromination of diethyl acrylate followed by dehydrohalogenation . Alternative methods include the use of nitrones reacting with 1,1-cyclopropanediesters, which are highly diastereoselective and applicable to natural product synthesis . Key factors affecting yield include temperature control (e.g., avoiding thermal decomposition), solvent polarity (preferring aprotic solvents for cyclization), and catalyst selection (e.g., palladium or copper-based systems for cross-coupling steps). Optimization via factorial design can systematically evaluate these variables .
Q. How is this compound characterized structurally and analytically?
Structural confirmation relies on X-ray crystallography to resolve the cyclopropane ring geometry and ester group orientation, as demonstrated for its acid analogue (cyclopropane-1,1-dicarboxylic acid) . Analytical quantification employs HPLC-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) , validated for sensitivity (detection limits ~0.1 ppm) and selectivity in complex matrices like plant tissues . Gas chromatography (GC) with mass detection is less common due to thermal instability but may be used with derivatization .
Q. What are the stability considerations for this compound under storage and experimental conditions?
The compound is prone to hydrolysis in aqueous acidic/basic conditions, necessitating anhydrous storage (e.g., molecular sieves) and inert atmospheres for long-term stability . Thermal decomposition above 120°C releases CO and cyclopropane derivatives, requiring controlled heating in synthetic steps . Stability assays should include periodic FT-IR or NMR monitoring for ester group integrity .
Advanced Research Questions
Q. How can computational modeling guide the design of cyclopropane derivatives using this compound?
Density Functional Theory (DFT) simulations predict reaction pathways, such as ring-opening mechanisms or diastereoselectivity in pyrroloindole synthesis . For example, transition-state modeling of nitrone-cyclopropanediester reactions explains the preference for endo selectivity . AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize conditions (e.g., solvent choice, catalyst loading) .
Q. What strategies resolve contradictions in reported reactivity of this compound across studies?
Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability) often arise from trace impurities (e.g., residual Br⁻ in dibromination routes) or solvent effects . Systematic reproducibility protocols include:
- Purity validation via GC-MS or elemental analysis.
- Solvent polarity indexing (e.g., ET30 scale) to correlate with reaction outcomes.
- Controlled radical scavenger addition to test for free-radical pathways .
Q. How does this compound serve as a precursor in natural product synthesis, and what are key methodological challenges?
The compound is a key intermediate in pyrrolo[1,2-a]indoles, which are synthesized via [3+2] cycloadditions with nitrones . Challenges include:
- Diastereoselectivity control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improve enantiomeric excess (ee >90%) .
- Functional group compatibility : Ester groups may require protection during redox steps (e.g., LiAlH₄ reduction to alcohols).
Q. What advanced analytical techniques are employed to study reaction mechanisms involving this compound?
- In-situ NMR spectroscopy tracks intermediate formation (e.g., cyclopropane ring-opening to allylic esters).
- Isotopic labeling (e.g., ¹³C at carboxylate positions) clarifies fragmentation patterns in MS studies .
- Kinetic isotope effects (KIE) differentiate concerted vs. stepwise mechanisms in cycloadditions .
Q. Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for cyclopropane chemistry?
Link studies to strain theory (Baeyer strain) and frontier molecular orbital (FMO) analysis to rationalize reactivity. For example, the cyclopropane ring’s high angle strain (60°) enhances susceptibility to electrophilic attack, while ester groups act as electron-withdrawing substituents, directing regioselectivity .
Q. What factorial design approaches optimize synthetic protocols for this compound derivatives?
A 2³ factorial design evaluating temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃) can identify interactions affecting yield. For example, high catalyst loading (X₂) may offset low-temperature (X₁) inefficiencies in diastereoselective reactions . Response surface methodology (RSM) further refines optimal conditions.
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the catalytic efficiency of Pd vs. Cu in cyclopropanation?
Divergent results may stem from substrate-specific effects (e.g., steric hindrance in aryl-substituted derivatives) or ligand choice (e.g., phosphine ligands stabilizing Pd intermediates). Meta-analysis of turnover frequency (TOF) and catalyst loading across studies, adjusted for reaction scale, can reconcile discrepancies .
Properties
IUPAC Name |
dimethyl cyclopropane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLZZMFFZUSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074351 | |
Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6914-71-2 | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylcyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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